2'-Deoxycytidine 3'-monophosphate sodium salt

Vue d'ensemble

Description

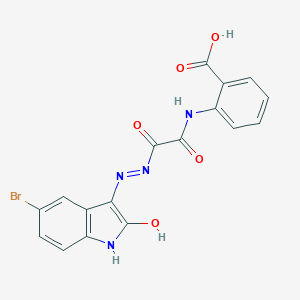

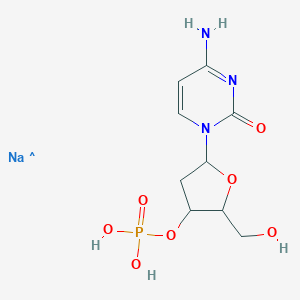

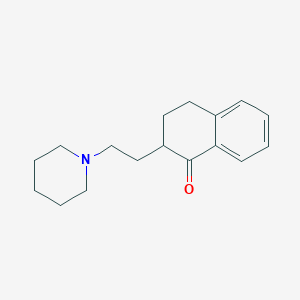

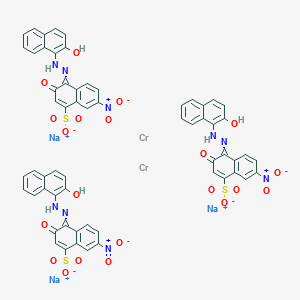

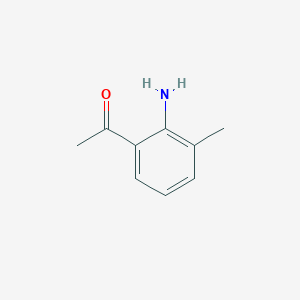

2’-Deoxycytidine 3’-monophosphate sodium salt, also known as 3’-dCMP sodium salt, is a model molecule used to study the nascent stage of DNA strand breakage and nucleic acid base modifications by adduct formation . It has an empirical formula of C9H14N3O7P · xNa+ and a molecular weight of 307.20 (free acid basis) .

Molecular Structure Analysis

The molecular structure of 2’-Deoxycytidine 3’-monophosphate sodium salt consists of a pyrimidine base linked to a deoxyribose sugar, which lacks a hydroxyl group at position 2 . The sugar is bound to a chain of three phosphate residues .Chemical Reactions Analysis

While specific chemical reactions involving 2’-Deoxycytidine 3’-monophosphate sodium salt are not detailed in the sources, it’s known that this compound plays a role in DNA synthesis, acting as a substrate in enzymatic assays .Physical And Chemical Properties Analysis

This compound is a powder that is soluble in water (50 mg/mL, clear, colorless) . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique

Biochemical Experiments : Radioactive 5-Methyl-2′-Deoxycytidine 5′-monophosphates have been synthesized using a 32P-postlabeling procedure for use in biological and biochemical experiments (Vilpo & Vilpo, 1989).

Cancer Chemotherapy : Iododeoxycytidylic acid, a compound related to 2'-Deoxycytidine 3'-monophosphate, has been studied for its potential to localize iodine into tumor DNA, offering benefits in cancer chemotherapy (Woodman, 1968).

DNA Demethylation Monitoring : High-performance liquid chromatography (HPLC) has been optimized for separating 2'-deoxycytidine-5'-monophosphate and 5-methyl-2'-deoxycytidine-5'-monophosphate, aiding in DNA demethylation monitoring (Havliš et al., 2001).

Phosphorylation Studies : Research has shown that phosphorylation of nucleosides with sodium cyclo-triphosphate can produce nucleoside 2′-monophosphates, 3′-monophosphates, and 2′,3′-cyclic monophosphates under various conditions, yielding high product yields (Tsuhako et al., 1984).

Antiviral Drug Interactions : Lamivudine, an antiviral drug, has been found to have its phosphorylation significantly inhibited by deoxycytidine, impacting its antiviral activity (Kewn et al., 1997).

Prodrug Delivery : A prodrug approach using nucleoside diphosphates shows potential for improving anti-cancer drug delivery (Kang et al., 1997).

Efficient Production : Deoxynucleoside-5′-monophosphates (5′-dNMPs) can be efficiently produced using a one-pot system with recombinant enzymes, contributing to research and pharmaceutical applications (Zou et al., 2013).

Metal Ion-Binding Studies : Research on the acid-base and metal ion-binding properties of 2'-deoxycytidine 5'-monophosphate has led to the formation of mixed metal ion nucleotide complexes (Song et al., 1995).

Safety And Hazards

The safety data sheet for 2’-Deoxycytidine 3’-monophosphate sodium salt advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the compound comes into contact with skin, remove contaminated clothing immediately and wash off with soap and plenty of water .

Orientations Futures

While specific future directions for this compound are not detailed in the sources, it’s clear that it continues to be a valuable tool in research, particularly in studying DNA strand breakage and nucleic acid base modifications . Its use in the pharmaceutical industry as an antiviral agent also suggests potential for further therapeutic applications .

Propriétés

InChI |

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(6(4-13)18-8)19-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZIBCGDGWHGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)OP(=O)(O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585127 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxycytidine 3'-monophosphate sodium salt | |

CAS RN |

102814-05-1 | |

| Record name | PUBCHEM_16219236 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

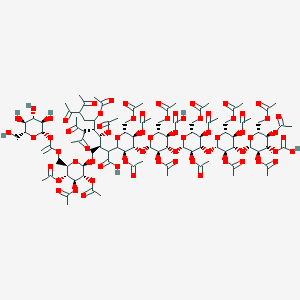

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

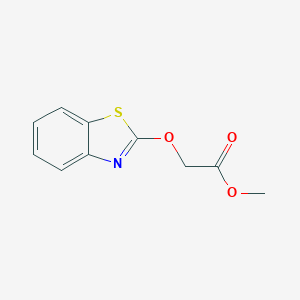

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)